ethyl 5-methylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 5-methylpiperidine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-methyl-3-piperidinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of ethyl 5-methyl-3-piperidinecarboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or rhodium may be used to facilitate the hydrogenation steps involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ethyl 5-methylpiperidine-3-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: This compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-3-piperidinecarboxylate
- Ethyl 3-piperidinecarboxylate
- Ethyl 4-oxo-1-piperidinecarboxylate
Uniqueness
ethyl 5-methylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other piperidine derivatives may not be suitable .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 5-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
WWAAFWNXIATGST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CNC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.